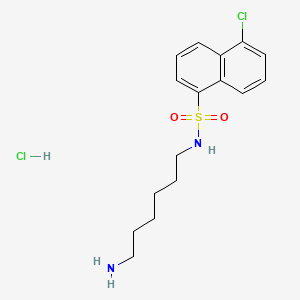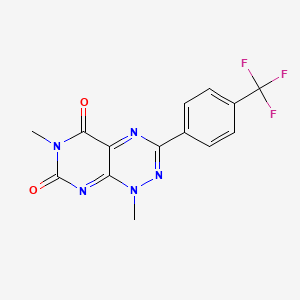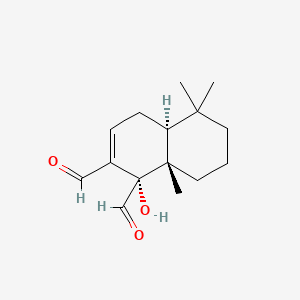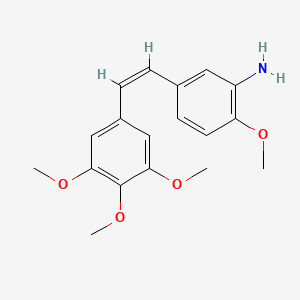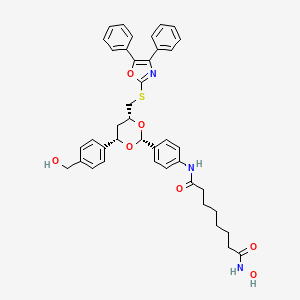
Tubacin
Overview
Description
Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6), a class II histone deacetylase. It is known for its ability to induce hyperacetylation of α-tubulin, a component of microtubules, which plays a crucial role in cell structure and function. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .
Mechanism of Action
Target of Action
Tubacin, a selective inhibitor, primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family that is mainly localized in the cytoplasm and has two functional catalytic domains . It plays a crucial role in numerous cellular processes, including cell migration, viral infection, and cancer .
Mode of Action
This compound inhibits HDAC6, leading to the hyperacetylation of its substrate, Hsp90 . This hyperacetylation disrupts the interaction of Hsp90 with other proteins, such as the NS5 protein of the Japanese Encephalitis Virus (JEV), thereby reducing viral RNA synthesis and replication . The inhibition of HDAC6 by this compound also results in the accumulation of acetylated α-tubulin , which is involved in various cellular processes, including cell shape maintenance, intracellular transport, and cell division .
Biochemical Pathways
The inhibition of HDAC6 by this compound impacts several biochemical pathways. It suppresses the NF-κB signaling pathway and HSP90, upregulates cell cycle regulators (p21, p53), and downregulates antiapoptotic proteins including Bcl-2 . These changes lead to a variety of direct and indirect oxidative effects on cellular DNA . Moreover, this compound-induced hyperacetylation of Hsp90 influences the activity of the NS5 protein in JEV replication .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of HDAC6 by this compound leads to significant cellular effects. It reduces the replication of viruses like JEV by decreasing viral RNA synthesis . In the context of cancer, this compound has been shown to suppress the growth of tumor cells . For instance, it inhibits the proliferation and drug resistance of multiple myeloma cells and glioma cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in a study on neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero, the administration of this compound was found to prevent these defects and epileptic consequences . This suggests that the timing and method of this compound administration can significantly impact its efficacy.
Biochemical Analysis
Biochemical Properties
Tubacin is known to selectively inhibit histone deacetylase (HDAC) 6, a key enzyme involved in the regulation of gene expression . This interaction with HDAC6 results in the induction of tubulin acetylation, a post-translational modification that stabilizes the microtubule network .
Cellular Effects
In the context of cellular effects, this compound has been found to influence various types of cells and cellular processes. For instance, it has been observed to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero . Moreover, this compound has been shown to enhance β-adrenoceptor-mediated vasodilatation by isoprenaline when the endothelium is intact .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically HDAC6 . By inhibiting HDAC6, this compound induces α-tubulin hyperacetylation, which in turn stabilizes the microtubule network .
Temporal Effects in Laboratory Settings
In laboratory settings, the inherently-transient biochemical effects of this compound have been observed to vary among embryos . Administration of this compound during a short time-period has been found to be sufficient for efficient prevention of neuronal migration defects and post-natal epileptic consequences .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in hypertensive rats. It was found that this compound enhanced the β-adrenoceptor-mediated vasodilatation by isoprenaline when the endothelium was intact, but attenuated relaxations when the endothelium was denuded or nitric oxide production was inhibited .
Metabolic Pathways
This compound is involved in the metabolic pathway of tubulin acetylation . This process involves the interaction of this compound with HDAC6, leading to the induction of tubulin acetylation .
Transport and Distribution
Variability in this compound transfer across the placental or blood–brain barriers cannot be excluded .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. Given its role in tubulin acetylation, it is likely that this compound interacts with microtubules, which are key components of the cell’s cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubacin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, including purification steps such as recrystallization and chromatography to achieve high purity levels suitable for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Tubacin primarily undergoes reactions related to its role as an HDAC6 inhibitor. These include:
Acetylation: this compound induces hyperacetylation of α-tubulin by inhibiting HDAC6, which normally deacetylates α-tubulin.
Binding Interactions: this compound binds to the catalytic domain of HDAC6, preventing it from interacting with its substrates.
Common Reagents and Conditions:
Major Products: The primary product of this compound’s reactions is the hyperacetylated form of α-tubulin, which has significant implications for cell structure and function .
Scientific Research Applications
Tubacin has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Neurodegenerative Diseases: this compound’s ability to induce hyperacetylation of α-tubulin makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s disease.
Cell Biology: this compound is used to study the role of HDAC6 in various cellular processes, including autophagy and cell migration.
Comparison with Similar Compounds
Tubastatin A: Another selective HDAC6 inhibitor, similar to Tubacin but with different potency and selectivity profiles.
Vorinostat: A pan-HDAC inhibitor that affects multiple HDACs, not just HDAC6.
Panobinostat: Another pan-HDAC inhibitor with broader activity compared to this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its high selectivity for HDAC6, which allows for targeted inhibition without affecting other HDACs. This selectivity reduces potential side effects and makes this compound a valuable tool for studying HDAC6-specific functions and therapeutic applications .
Properties
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537049-40-4 | |
| Record name | Tubacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


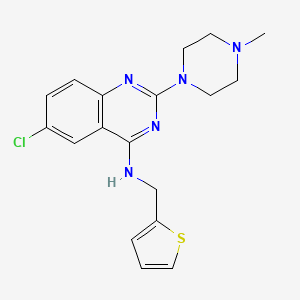
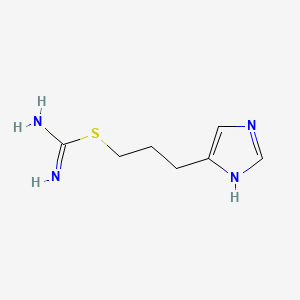
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
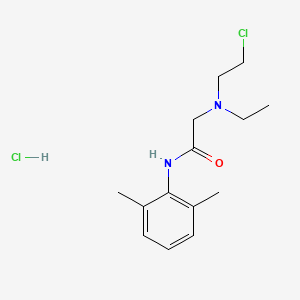
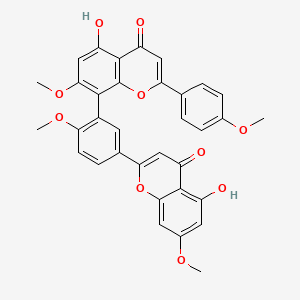
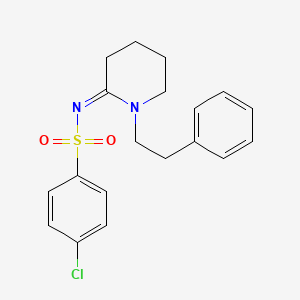
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)

